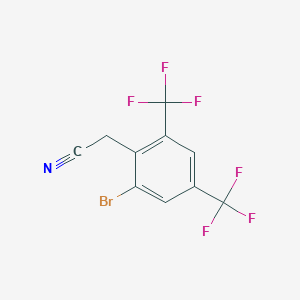

2-Bromo-4,6-bis(trifluoromethyl)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[2-bromo-4,6-bis(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF6N/c11-8-4-5(9(12,13)14)3-7(10(15,16)17)6(8)1-2-18/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSZAWDQEGQYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)CC#N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Trifluoromethyl-Substituted Precursors

The most common approach involves brominating a phenyl precursor bearing trifluoromethyl groups, typically 2,4,6-tris(trifluoromethyl)phenyl derivatives . This process generally includes:

- Starting Material: A phenyl compound with trifluoromethyl groups at the 4 and 6 positions.

- Reaction Conditions:

- Solvent: Dichloromethane or chloroform, which are suitable for electrophilic aromatic substitution.

- Brominating Agent: Elemental bromine (Br₂), added dropwise under controlled low temperatures (−10°C to 5°C) to prevent over-bromination.

- Oxidants: Hydrogen peroxide may be used to facilitate the bromination process, especially when oxidative conditions are required.

- Procedure:

- Dissolve the precursor in the chosen solvent.

- Cool the mixture to the specified temperature.

- Add bromine slowly, maintaining temperature to control reaction rate.

- After addition, stir for a specified time to ensure complete bromination.

- Work-up involves quenching excess bromine, followed by purification via recrystallization or chromatography.

- Bromination reactions performed at low temperatures (−10°C to 5°C) with controlled addition of bromine and hydrogen peroxide have yielded high purity products with yields exceeding 90%.

Preparation via Nitrile Formation Post-Bromination

Following bromination, the phenyl derivative can be converted into the nitrile compound through nucleophilic substitution or related reactions:

- Reaction: Brominated phenyl derivatives are subjected to nucleophilic substitution with cyanide sources (e.g., sodium cyanide or potassium cyanide).

- Conditions:

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Temperature: Elevated, typically around 80–120°C.

- Catalyst: Sometimes a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) enhances reaction efficiency.

- Outcome: Formation of the acetonitrile functional group attached to the brominated phenyl ring.

- The use of phase transfer catalysts like TBAB accelerates the reaction, achieving yields of over 80% within 4–6 hours, especially when electron-donating groups are present on the phenyl ring.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to improve safety and yield. The process involves:

- Sequential reactions: Bromination followed by nitrile formation.

- Purification: Recrystallization, chromatography, or distillation to achieve high purity.

- Safety: Careful control of temperature and reagent addition to prevent runaway reactions, especially given the use of bromine and cyanide.

Summary of Preparation Data

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | Bromine, dichloromethane, −10°C to 5°C | >90% | Controlled addition, low temperature |

| Nitrile formation | Cyanide salts, phase transfer catalysts, elevated temperature | 80–90% | Use of TBAB enhances efficiency |

| Purification | Recrystallization or chromatography | - | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-bis(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted phenylacetonitriles.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Scientific Research Applications

Synthetic Building Block

Chemical Synthesis

2-Bromo-4,6-bis(trifluoromethyl)phenylacetonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl groups enhance the reactivity and stability of the compounds it helps synthesize. The introduction of trifluoromethyl groups can significantly alter the physical and chemical properties of organic molecules, making them more suitable for various applications in pharmaceuticals and agrochemicals .

Reactivity

The presence of bromine and trifluoromethyl groups allows for diverse reaction pathways. For instance, it can undergo nucleophilic substitution reactions, which are valuable for creating new compounds with desired functionalities. This versatility makes it a key component in the development of novel chemical entities .

Pharmacological Potential

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The trifluoromethyl group can improve the lipophilicity and metabolic stability of drugs, which is critical for their efficacy and safety profiles .

Case Study: Drug Development

In recent studies, similar trifluoromethylated compounds have been explored as potential inhibitors for various enzymes and receptors. For example, compounds with trifluoromethyl substitutions have shown increased potency in inhibiting serotonin uptake and other biological targets . This suggests that this compound could be investigated further for its potential pharmacological effects.

Material Science Applications

Fluorinated Materials

The incorporation of fluorinated compounds like this compound into materials can enhance their chemical resistance and thermal stability. These properties are crucial for developing advanced materials used in electronics, coatings, and pharmaceuticals .

Polymer Chemistry

Fluorinated building blocks are increasingly used in polymer science to create high-performance materials with unique properties such as low surface energy and high thermal stability. The ability to modify polymer characteristics through the inclusion of fluorinated units opens avenues for innovative applications in various industries .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Synthetic Chemistry | Intermediate for complex organic synthesis | Used to synthesize pharmaceuticals |

| Biological Activity | Enhances drug potency and stability | Investigated for enzyme inhibition |

| Material Science | Improves chemical resistance and thermal stability | Used in coatings and electronic materials |

| Polymer Chemistry | Modifies properties of polymers | Development of high-performance polymers |

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-bis(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity and ability to form stable complexes with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target organism or cell type.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-Bromo-4,6-bis(trifluoromethyl)phenylacetonitrile exhibit distinct physicochemical properties and reactivity profiles. Below is a comparative analysis based on molecular structure, functional groups, and applications:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Halogen Substitution Effects: Replacing bromine with fluorine (as in 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile) reduces molecular weight by ~53.89 g/mol and decreases electrophilicity due to fluorine’s lower polarizability. Bromine’s superior leaving-group ability in the parent compound enhances its utility in nucleophilic aromatic substitution compared to fluorine analogs .

Functional Group Influence :

- The nitrile group (-CN) in acetonitrile derivatives offers stability under acidic conditions, whereas the carboxylic acid (-COOH) in phenylacetic acid derivatives increases water solubility and metal-binding capacity .

- The boronic acid (-B(OH)2) group in the carbamoyl derivative enables participation in Suzuki reactions, a feature absent in nitrile-based analogs .

Electron-Withdrawing Effects :

- Trifluoromethyl (-CF3) groups in all analogs strongly deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. However, bromine’s inductive effect further enhances this deactivation compared to fluorine .

Toxicity and Handling :

- The bromo-acetonitrile compound exhibits higher acute toxicity (H302, H312, H332) than its fluoro-acetic acid analog (H315, H319, H335), necessitating stricter handling protocols (e.g., P280/P305+P351+P338 gloves) .

Biological Activity

2-Bromo-4,6-bis(trifluoromethyl)phenylacetonitrile (CAS No. 1805277-63-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethyl groups enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A bromine atom at the 2-position.

- Two trifluoromethyl groups at the 4 and 6 positions.

- An acetonitrile functional group contributing to its reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The trifluoromethyl groups may enhance lipophilicity, aiding in membrane penetration .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in metabolic pathways related to disease states.

- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that lead to desired therapeutic effects .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluorinated compounds, including derivatives of this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Anticancer Activity

In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.